molecular formula C11H12O3 B2629349 Methyl 3-(3-formylphenyl)propanoate CAS No. 62876-44-2

Methyl 3-(3-formylphenyl)propanoate

Cat. No.: B2629349
CAS No.: 62876-44-2
M. Wt: 192.214
InChI Key: ZKHVHISLBSRYBU-UHFFFAOYSA-N
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Description

Methyl 3-(3-formylphenyl)propanoate is an organic compound belonging to the ester family. It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a propanoate ester. This compound is known for its applications in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-formylphenyl)propanoate typically involves the esterification of 3-(3-formylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-formylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 3-(3-carboxyphenyl)propanoic acid.

    Reduction: Methyl 3-(3-hydroxymethylphenyl)propanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(3-formylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving esters and aldehydes.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory and anticancer properties.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 3-(3-formylphenyl)propanoate involves its interaction with various molecular targets:

    Enzymes: The compound can act as a substrate for esterases and aldehyde dehydrogenases, leading to its hydrolysis and oxidation, respectively.

    Receptors: It may interact with specific receptors in biological systems, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

  • Methyl 3-phenylpropanoate
  • Methyl 3-(4-formylphenyl)propanoate
  • Methyl 3-(2-formylphenyl)propanoate

Comparison: Methyl 3-(3-formylphenyl)propanoate is unique due to the position of the formyl group on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to Methyl 3-phenylpropanoate, the presence of the formyl group adds an additional functional group that can participate in further chemical transformations. The position of the formyl group also affects the compound’s interaction with enzymes and receptors, leading to different biological activities.

Properties

IUPAC Name

methyl 3-(3-formylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7-8H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHVHISLBSRYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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